molecular formula C9H10O2S B186766 methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate CAS No. 353269-02-0

methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

Cat. No. B186766
M. Wt: 182.24 g/mol
InChI Key: MFMSWHJIFIRYNO-UHFFFAOYSA-N
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Description

“Methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C9H10O2S . It has a molecular weight of 182.24 g/mol . The IUPAC name for this compound is “methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate” and it has a CAS number of 353269-02-0 .


Molecular Structure Analysis

The compound has a complex structure with a cyclopenta[b]thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom . The compound also contains a carboxylate functional group attached to the ring .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 2.5, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 182.04015073 g/mol . Its topological polar surface area is 54.5 Ų, and it has 12 heavy atoms . The compound has a complexity of 193 .

Scientific Research Applications

  • Intermediate in Nucleoside Analogue Synthesis : This compound was used as an intermediate in the synthesis of heterobicyclic amino alcohols, which are of interest as intermediates for nucleoside analogues with heterobicyclic pseudosugars (Abeijón et al., 2006).

  • Antimicrobial and Antifungal Applications : Arylidene derivatives of methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate were synthesized and exhibited good antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus, suggesting potential use in drug discovery (Kathiravan et al., 2017).

  • Synthesis of Cyclopenta[c]thiophenes and Sulfone Ester Precursors : This compound was also involved in an improved route for synthesizing substituted cyclopenta[c]thiophenes, indicating its utility in organic synthesis (Snyder et al., 2009).

  • Synthesis of Heterocyclic Compounds with CNS Activities : It played a role in synthesizing various heterocyclic compounds, which were tested for anticonvulsant, behavioral, and CNS antidepressant activities (El-Sharkawy, 2012).

  • Structural Studies : The compound has been structurally characterized, contributing to the understanding of its chemical properties and potential applications (de Oliveira et al., 2012).

  • Synthesis of Schiff Bases and Metal Complexes : It was used in synthesizing Schiff bases and their Cr(III) and Zn(II) complexes, showing effectiveness against various bacteria and yeast, indicating potential pharmaceutical applications (Altundas et al., 2010).

  • Precursor in Cycloaddition Reactions : This compound was synthesized as a precursor for o-dimethylene thiophene in [4 + 2] cycloaddition reactions, showcasing its utility in advanced organic synthesis methods (Tso et al., 1995).

properties

IUPAC Name

methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-11-9(10)8-5-6-3-2-4-7(6)12-8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMSWHJIFIRYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407912
Record name methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

CAS RN

353269-02-0
Record name methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 100-mL round-bottom flask containing a solution of 2-chlorocyclopent-1-ene-1-carbaldehyde (1.2 g, 9.19 mmol, 1.00 equiv) and methyl 2-sulfanylacetate (1.17 g, 11.02 mmol, 1.20 equiv) in pyridine (10 mL) was added triethylamine (2 mL) dropwise at 0° C. The resulting solution was stirred for 1 h at room temperature. The reaction was then quenched by the addition of 2 mL of 48% aqueous KOH solution and diluted with 100 mL of water. The resulting solution was extracted with 3×100 mL of ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and concentrated under vacuum to give 1.3 g (78%) of methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate as a yellow solid. MS (ES): m/z 183 (M+H)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Imran Siddiqi - Current Pharmaceutical Design, 2014 - ingentaconnect.com
Increasing worldwide incidence and the advent of multi drug resistant and extensively drug resistant tuberculosis raise the need of new drugs for the treatment of tuberculosis soon. To …
Number of citations: 12 www.ingentaconnect.com
N Minovski, A Perdih, T Solmajer - Journal of molecular modeling, 2012 - Springer
The virtual combinatorial chemistry approach as a methodology for generating chemical libraries of structurally-similar analogs in a virtual environment was employed for building a …
Number of citations: 30 link.springer.com
MM Krayushkin, BV Lichitsky, DV Kozhinov… - Arkivoc, 2003 - pdfs.semanticscholar.org
A method for the synthesis of methylthiophenes from various ketones has been elaborated. The target methylthiophenes were used for the synthesis of photochromic 1, 2-…
Number of citations: 3 pdfs.semanticscholar.org

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